2-Iodobenzoyl chloride is a chemical compound with the molecular formula C₇H₄ClIO and a molecular weight of approximately 266.464 g/mol. It is characterized by its structure, which includes an iodine atom and a benzoyl chloride functional group. The compound appears as a colorless to pale yellow liquid and has a melting point ranging from 27 to 31 °C and a boiling point of about 289.8 °C at 760 mmHg. Its density is reported to be around 1.9 g/cm³, indicating that it is relatively dense compared to water .
2-Iodobenzoyl chloride is classified as a hazardous substance, with corrosive properties that can cause burns upon contact with skin or mucous membranes. It is also harmful if inhaled, leading to potential respiratory tract injuries .
The biological activity of 2-iodobenzoyl chloride has been explored in various studies, particularly in relation to its potential as a synthetic intermediate in pharmaceuticals. While specific biological effects are not extensively documented, the compound's reactivity suggests potential applications in medicinal chemistry. For example, derivatives of this compound have been investigated for their roles as intermediates in synthesizing biologically active molecules .
Synthesis of 2-iodobenzoyl chloride can be achieved through several methods:
2-Iodobenzoyl chloride has several applications in organic synthesis:
Interaction studies involving 2-iodobenzoyl chloride often focus on its reactivity with biological molecules or other chemical species. For instance:
Several compounds share structural similarities with 2-iodobenzoyl chloride. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoyl Chloride | C₇H₅ClO | Lacks iodine; used widely in acylation reactions |
| 2-Bromobenzoyl Chloride | C₇H₄BrClO | Contains bromine instead of iodine |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | Acidic form; used for different synthetic pathways |
| 4-Iodobenzoyl Chloride | C₇H₄ClIO | Iodine at para position; different reactivity |
Uniqueness of 2-Iodobenzoyl Chloride: The presence of the iodine atom at the ortho position relative to the carbonyl group significantly influences its reactivity profile compared to other halogenated benzoyl chlorides. This positioning enhances electrophilic character and facilitates specific nucleophilic attacks that are less favorable in other similar compounds .
The synthesis of 2-iodobenzoyl chloride emerged as part of broader efforts to develop halogenated acyl chlorides for targeted functionalization in organic synthesis. Early methods involved direct halogenation of benzoyl chloride or coupling reactions between 2-iodobenzoic acid and chlorinating agents like thionyl chloride or oxalyl chloride. Its first reported applications appeared in the 1980s, particularly in the synthesis of electrochromic materials and heterocyclic compounds. The compound gained prominence in the 2000s with its use in palladium-catalyzed cross-coupling reactions and nucleoside chemistry.
2-Iodobenzoyl chloride occupies a unique position among halogenated benzoyl chlorides due to iodine’s electronic and steric effects. Compared to chloro, bromo, or fluoro analogs, iodine’s larger size and lower electronegativity influence reactivity in electrophilic substitution and metal-catalyzed coupling reactions.
The compound’s applications expanded from traditional Friedel-Crafts acylations to modern cross-coupling methodologies. Early uses included synthesizing benzophenone derivatives, while recent innovations focus on:
2-Iodobenzoyl chloride exhibits achiral characteristics due to the absence of stereogenic centers in its molecular structure [9]. The compound displays no optical activity, with zero defined stereocenters and no E/Z centers [9]. The conformational behavior of the molecule is primarily influenced by the rotation around the single bond connecting the carbonyl group to the benzene ring [8].
The compound adopts a relatively rigid conformation due to the aromatic ring system, with limited conformational flexibility restricted to rotation around the C-C(=O) bond [8]. This single rotatable bond allows for conformational changes that may affect the orientation of the acyl chloride group relative to the benzene ring plane [8]. The molecular geometry exhibits typical characteristics of aromatic acyl chlorides, with the carbonyl group maintaining planarity with the benzene ring system to maximize conjugation [2] [7].
The steric influence of the ortho-positioned iodine atom creates conformational constraints that influence the molecular geometry and reactivity patterns [2] [10]. The large iodine substituent introduces steric hindrance that affects the approach of nucleophiles to the electrophilic carbonyl carbon [10].
| Stereochemical Property | Value | Reference |
|---|---|---|
| Stereochemistry | Achiral | [9] |
| Optical Activity | None | [9] |
| Defined Stereocenters | 0/0 | [9] |
| E/Z Centers | 0 | [9] |
| Rotatable Bonds | 1 | [8] |
The compound is systematically named 2-iodobenzoyl chloride according to IUPAC nomenclature conventions [6] [11] [7]. This name reflects the substitution pattern where the iodine atom occupies the 2-position (ortho) relative to the benzoyl chloride functional group on the benzene ring [11]. The CAS Registry Number 609-67-6 serves as the unique numerical identifier for this compound [1] [2] [3] [12] [11].
Alternative nomenclature systems recognize the compound through various systematic and common names. The EINECS number 210-196-1 provides identification within the European chemical inventory system [1] [2] [12]. Common synonyms include ortho-iodobenzoyl chloride, benzoyl chloride 2-iodo, and 2-iodobenzoic acid chloride [4] [5] [12] [11].
The InChI Key MVIVDSWUOGNODP-UHFFFAOYSA-N provides a standardized representation for database searches and chemical informatics applications [2] [5] [6] [12]. Additional identifiers include the MDL number MFCD00001040 [6] [12] [13] and the Beilstein registry number 2042672 [2] [3] [7].
| Identifier Type | Value | Reference |
|---|---|---|
| IUPAC Name | 2-iodobenzoyl chloride | [6] [11] [7] |
| CAS Number | 609-67-6 | [1] [2] [3] [12] [11] |
| EINECS Number | 210-196-1 | [1] [2] [12] |
| InChI Key | MVIVDSWUOGNODP-UHFFFAOYSA-N | [2] [5] [6] [12] |
| MDL Number | MFCD00001040 | [6] [12] [13] |
| Beilstein Number | 2042672 | [2] [3] [7] |
2-Iodobenzoyl chloride exists as a solid material at room temperature, exhibiting crystalline properties under standard conditions [2] [3] [13]. The compound displays a melting point range of 27-31°C according to multiple literature sources [2] [5] [14] [15] [7], with some sources reporting more specific ranges such as 27-33°C [6] or 28°C [3] [16]. The physical state at 20°C is reported as solid [3] [13], appearing as white to light yellow to dark green powder or crystalline lumps [3] [16].
The crystalline form exhibits typical characteristics of aromatic acyl chlorides, with the molecular packing influenced by the presence of both the bulky iodine substituent and the reactive acyl chloride functional group [13] [7]. The compound demonstrates moisture sensitivity, requiring storage under inert gas conditions to prevent hydrolysis [3] [17].
Boiling point data indicates the compound sublimes or boils at 105-106°C under reduced pressure (1 mmHg) [2] [5] [14] [15] [7], with some sources reporting 106°C/1 mmHg [3] [16]. The density is reported as 1.932 g/cm³ [5] [14], reflecting the significant contribution of the heavy iodine atom to the molecular mass [15].
| Crystallographic Property | Value | Reference |
|---|---|---|
| Physical State (20°C) | Solid | [3] [13] |
| Melting Point | 27-31°C | [2] [5] [14] [15] [7] |
| Boiling Point | 105-106°C/1 mmHg | [2] [5] [14] [15] [7] |
| Density | 1.932 g/cm³ | [5] [14] |
| Appearance | White to light yellow crystalline powder | [3] [6] [16] |
| Form | Crystals or crystalline powder | [6] [13] |
2-Iodobenzoyl chloride is supplied as a solid that appears white, pale yellow, or occasionally dark-green when minor decomposition has occurred during storage [1] [2] [3]. The solid is usually obtained as crystals, powder, or irregular lumps and possesses a faint but irritating pungent odor typical of acyl chlorides [1] [2]. At ambient pressure it softens close to room temperature, then liquefies to give a colourless to straw-coloured viscous liquid.
| Parameter | Experimentally observed value | Notes | Sources |
|---|---|---|---|
| Melting point | 27 – 32 °C | Clear, sharp melting recorded at 28 °C for high-purity material [1]; literature range 27–31 °C [4] [3] [5] | [1] [4] [3] [5] |
| Boiling point (1 mm Hg) | 105 – 106 °C | Reduced-pressure distillation; corresponds to ≈ 289 °C at 760 mm Hg (Joback estimate) [1] [2] | [1] [2] |
| Flash point (closed cup) | > 110 °C | Measured 110 °C (230 °F) by Sigma-Aldrich method [4] | [4] [3] |
| Density (25 °C) | 1.93 g cm⁻³ | Determined by pycnometry [2] [3] | [2] [3] |
| Vapour pressure (25 °C) | 0.002 15 mm Hg | Calculated from Antoine correlation [2] | [2] |
These data confirm that the compound is a low-volatility, high-density halogenated acyl chloride that poses negligible flammability risk under ordinary laboratory temperatures.
| Medium | Behaviour / quantitative data | Sources |
|---|---|---|
| Water | Undergoes rapid hydrolysis; practical solubility cannot be measured because the reagent decomposes on contact, liberating 2-iodobenzoic acid and hydrogen chloride [2] [3] | [2] [3] |
| Organic solvents | Freely soluble in aromatic hydrocarbons such as toluene; miscible with dichloromethane and ethyl acetate; sparingly soluble in aliphatic hexane [1] [2] | [1] [2] |
| Logarithm of the octanol–water partition coefficient | log P = 2.67 (Crippen fragment method) [6] | [6] |
| Calculated aqueous solubility index | log S = –3.51 (Crippen method), corresponding to < 0.4 g L⁻¹ if hydrolysis were suppressed [6] | [6] |
The moderate partition coefficient reflects the polar carbonyl chloride combined with a single iodine atom, yielding amphipathic but largely hydrophobic character.
Commercial specifications require storage “in a cool, dark place under inert gas” because 2-iodobenzoyl chloride darkens on exposure to ultraviolet or strong visible light [1] [7]. The aryl carbon–iodine bond absorbs in the near-ultraviolet; analogous iodoaromatics such as 4-iodophenol exhibit prompt C–I homolytic cleavage below 330 nm, giving iodine atoms and radical fragments [8] [9]. Although quantum-yield studies on 2-iodobenzoyl chloride itself have not been reported, its identical chromophore and reported light sensitivity indicate that photolytic C–I bond rupture followed by secondary acyl chloride decomposition is highly probable. For this reason, handling under subdued light and storage in amber glass are standard practice [1] [7].
All data sources concur that the compound “reacts with water” [2] [3]. Contact with atmospheric moisture generates 2-iodobenzoic acid and hydrogen chloride gas in the classical nucleophilic acyl-substitution pathway characteristic of benzoyl chlorides. Kinetic studies on substituted benzoyl chlorides show that hydrolysis in pure water proceeds by a bimolecular mechanism with hydroxide attack at pH > 5, while at lower pH the rate becomes pH-independent and is limited by hydration of the carbonyl group [10]. Activation-parameter analysis for related chloroformate esters indicates enthalpies of activation near 60 kJ mol⁻¹ and large negative entropies, consistent with an ordered transition state involving hydroxide attack [11]. The electron-withdrawing iodine substituent at the ortho position modestly accelerates nucleophilic attack relative to unsubstituted benzoyl chloride, so 2-iodobenzoyl chloride hydrolyses completely within minutes in wet air or aqueous media, producing a white precipitate of 2-iodobenzoic acid and releasing corrosive fumes.
Because of this high hydrolytic lability the reagent must be weighed quickly in a glovebox or desiccator, never dissolved directly in protic solvents unless immediate reaction is intended, and always capped tightly with desiccant during storage [1] [7].
Corrosive